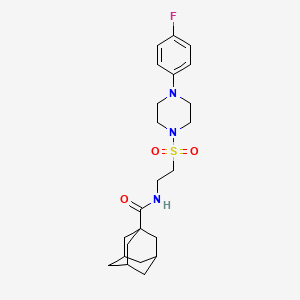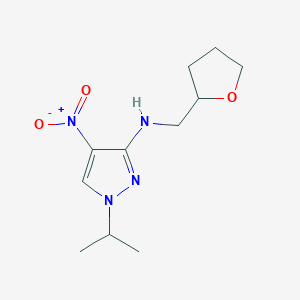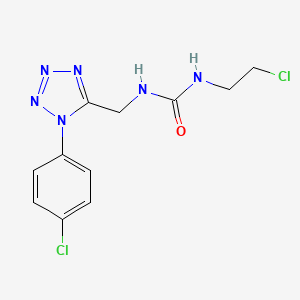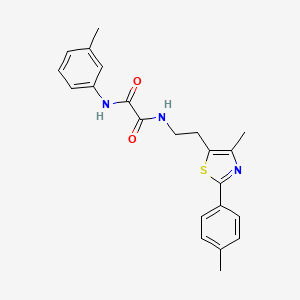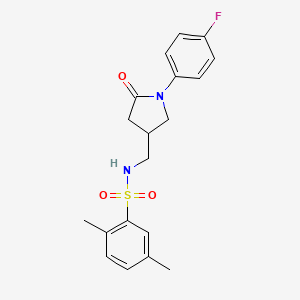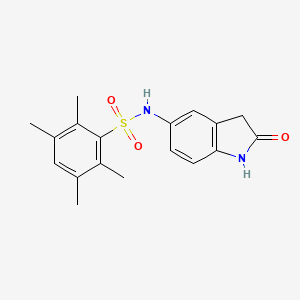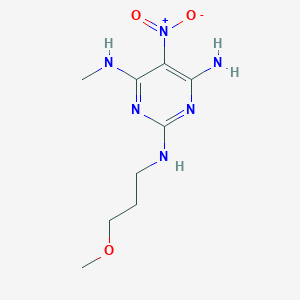![molecular formula C14H15ClN2OS B2408726 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 728908-01-8](/img/structure/B2408726.png)
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide, also known as 2-chloro-N-ethyl-4-phenylthiazol-2-ylpropionamide or CETP, is a compound of interest due to its potential use in various scientific research applications. CETP is a synthetic compound with a molecular weight of about 310.4 g/mol, and a melting point of about 177-178°C. CETP is a white crystalline solid that is soluble in water and other polar solvents.
Scientific Research Applications
Synthesis of New Thiazole Derivatives
Researchers synthesized various 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, exploring their antimicrobial activities. Some derivatives demonstrated significant antibacterial activity, and others showed potent anticandidal effects against strains like C. parapsilosis and C. glabrata. The study also explored the cytotoxic activities of these compounds against different human leukemia and mouse embryonic fibroblast cells, identifying specific compounds with high cytotoxicity against select cell lines. This research reveals the potential of such compounds in developing new antimicrobial agents and in cancer research (Dawbaa, 2021).
Antibacterial and Antifungal Agents
Various derivatives incorporating the thiazole moiety have been synthesized, with a focus on their antimicrobial and antifungal activities. Certain compounds from these series showed excellent antibacterial and anti-fungal activities, highlighting their potential in developing new therapeutics in this area (Zala, 2015).
Urease Inhibition and Low Cytotoxicity
A novel series of bi-heterocyclic propanamides were synthesized and tested for their urease inhibitory potential. The entire series exhibited promising activity against the urease enzyme, with all compounds found to be less cytotoxic agents. This study not only contributes to our understanding of urease inhibitors but also highlights the therapeutic potential of these compounds with minimal cytotoxicity (Abbasi, 2020).
properties
IUPAC Name |
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14(16-12)17-13(18)9(2)15/h4-9H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPFFMUNSCOOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

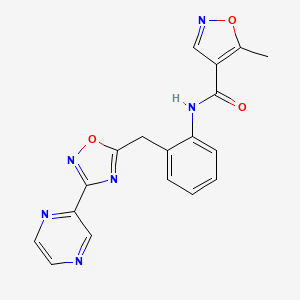
![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)
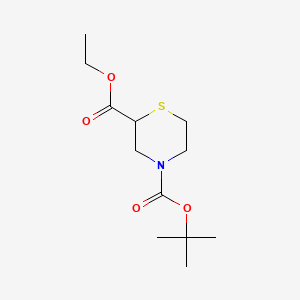
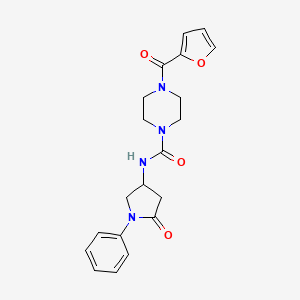
![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
